Disodium 2,2'-methylenebisnaphthalenesulphonate

Textile dyeing Silicone waterless system Disperse dye exhaustion

Procurement teams often face batch variability with generic naphthalene sulfonate condensates (MF), leading to inconsistent dye uptake in waterless textile processes. Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO, CAS 94481-50-2) is a discrete dimeric sulfonate that eliminates the molecular-weight distribution issues of polymeric alternatives, delivering precise, repeatable performance. - 94.18% dye exhaustion (Disperse Red 177) vs. 82.61% for MF at 1.2% o.w.f. - 10-25% water reduction in concrete vs. 5-10% for lignosulfonates - Minimal moisture-distribution shift in coal-water slurry, preserving calorific value Full documentation and consistent lot-to-lot quality provided.

Molecular Formula C21H14Na2O6S2
Molecular Weight 472.4 g/mol
CAS No. 94481-50-2
Cat. No. B12672498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2,2'-methylenebisnaphthalenesulphonate
CAS94481-50-2
Molecular FormulaC21H14Na2O6S2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
InChIKeyDWHOIYXAMUMQTI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0 kg / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) Procurement & Technical Baseline


Disodium 2,2'-methylenebisnaphthalenesulphonate (CAS 94481-50-2), commonly known as Dispersant NNO, is an anionic surfactant belonging to the methylene-bridged bis-naphthalene sulfonate class . It is characterized by two naphthalene sulfonate groups connected via a single methylene bridge, yielding a well-defined low-molecular-weight structure (C₂₁H₁₄Na₂O₆S₂, MW 472.44) rather than a polymeric distribution [1]. Historically deployed as a dispersant, stabilizer, and water-reducing agent, industrial-grade NNO is manufactured via sulfonation of naphthalene followed by formaldehyde condensation and neutralization, though the CAS 94481-50-2 entry specifically designates the discrete 2,2′-methylene-bridged isomer [1]. Its recognition as an existing chemical substance under Japan's CSCL (MITI 9-1966) and its classification with a low hazard profile support its broad industrial acceptance [2].

Why Generic Naphthalene Sulfonate Substitution Risks Performance Failure with Disodium 2,2'-methylenebisnaphthalenesulphonate


Empirical evidence demonstrates that in-class naphthalene sulfonate dispersants are not interchangeable with Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) because they can produce diametrically opposite effects on key performance metrics in the same application system. In silicone waterless textile dyeing, substituting Dispersant MF (a naphthalene sulfonate formaldehyde condensate polymer) for NNO reversed the direction of dye solubility behavior—NNO decreased dye solubility in the solvent medium while MF increased it—leading to a significant drop in dye exhaustion [1]. Similarly, in coal-water slurry processing, NNO altered moisture distribution in an order-of-magnitude-different manner compared to both calcium lignosulfonate (CLS) and a naphthalene sulfonate co-polymer (NDF) [2]. These divergent outcomes arise from fundamental structural differences: NNO is a discrete dimeric sulfonate with precisely two anchor points and a specific hydrophilic-lipophilic balance (low ClogP), whereas polymeric alternatives such as MF possess variable molecular weight distributions, higher lipophilicity, and multi-point adsorption geometries that fundamentally alter particle surface coverage and inter-particle interactions [1][2].

Quantitative Differentiation Evidence for Disodium 2,2'-methylenebisnaphthalenesulphonate vs. In-Class Alternatives


Dye Exhaustion Advantage in Silicone Waterless Dyeing: NNO vs. Dispersant MF

In a head-to-head comparison under identical silicone waterless dyeing conditions, Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) delivered markedly superior dye exhaustion compared to Dispersant MF. At the optimal dosage of 1.2% o.w.f., NNO increased the exhaustion of Disperse Red 177 to 94.18% (K/S = 14.73), whereas MF at the same loading reduced dye exhaustion to 82.61% (K/S = 14.01) [1]. The mechanistic origin of this divergence lies in NNO's higher hydrophilicity (lower ClogP), which decreases dye solubility in the silicone medium and drives dye onto the fiber, while the more lipophilic MF increases dye solubility, keeping dye in the bath [1]. This is a binary performance outcome: NNO promotes dye uptake, MF suppresses it.

Textile dyeing Silicone waterless system Disperse dye exhaustion

Moisture Distribution Control in Coal-Water Slurries: NNO vs. Calcium Lignosulfonate and NDF Co-polymer

In a comparative study evaluating three anionic dispersants for coal-water slurry (CWS) prepared from lignite washery tailings, Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) produced the smallest shift in moisture distribution, whereas calcium lignosulfonate (CLS) induced the largest change and a naphthalene sulfonate co-polymer (NDF) showed an intermediate effect [1]. The rank order of moisture distribution alteration was CLS > NDF > NNO, as determined by thermal drying and TG-DSC analysis [1]. All dispersants increased free water content and decreased bound water (interparticle and capillary), but the magnitude of this redistribution varied substantially with dispersant chemistry [1]. NNO's more conservative impact on moisture partitioning suggests a milder, more controllable interaction with the coal particle surface compared to polymeric or lignosulfonate-based alternatives.

Coal-water slurry Moisture distribution Rheology

Water-Reducing Performance in Concrete: NNO vs. Sodium Lignosulfonate-Based Water Reducers

Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) functions as a high-range water-reducing admixture (superplasticizer) in concrete formulations. When benchmarked against traditional sodium lignosulfonate-based water reducers, NNO reportedly achieves a water reduction rate of 10–25% compared to the 5–10% typical of lignosulfonate-grade products [1]. This improved water-reducing efficiency enables higher concrete workability at lower water-to-cement (w/c) ratios, translating into enhanced compressive strength development [1]. The discrete dimeric structure of NNO provides consistent adsorption onto cement grain surfaces, whereas lignosulfonates, being natural polymers with variable molecular weight and sugar content, exhibit greater batch-to-batch variability in dispersing power and retardation effects.

Concrete admixture Superplasticizer Water reduction

High-Value Application Scenarios for Disodium 2,2'-methylenebisnaphthalenesulphonate Based on Evidence


Silicone Waterless Textile Dyeing with High Dye Exhaustion Requirements

In silicone waterless dyeing systems where water conservation and high dye utilization are paramount, Disodium 2,2'-methylenebisnaphthalenesulphonate (NNO) is the preferred dispersant over generic naphthalene sulfonate condensates (MF). Evidence shows that at 1.2% o.w.f., NNO achieves 94.18% dye exhaustion of Disperse Red 177 compared to 82.61% for MF, a +11.57 percentage point advantage [1]. NNO's higher hydrophilicity (lower ClogP) actively reduces dye solubility in the silicone medium, driving dye onto polyester fibers and delivering K/S values (14.73) comparable to traditional water-based dyeing [1]. This scenario applies to textile manufacturers seeking to eliminate aqueous effluent while maintaining or exceeding conventional dye uptake performance.

Coal-Water Slurry Fuel Formulations Requiring Controlled Moisture Distribution

For coal-water slurry (CWS) fuel production from lignite washery tailings, where stable rheology and predictable moisture partitioning are essential for pumpability and combustion efficiency, NNO provides the most conservative alteration of moisture distribution among anionic dispersants tested [2]. Comparative data rank the moisture distribution impact as CLS > NDF > NNO, with NNO producing the smallest shift in free-to-bound water ratios [2]. This makes NNO suitable for CWS formulations where over-dispersion could lead to settling instability or excessive free water that degrades fuel calorific value. Operators seeking a dispersant that modifies slurry properties without overshooting target rheological parameters should prioritize NNO over polymeric alternatives.

High-Performance Concrete Admixtures with Superior Water Reduction

In ready-mix and precast concrete operations where water-to-cement ratio reduction directly correlates with compressive strength gains and cement cost savings, NNO-based superplasticizers deliver a water reduction range of 10–25%, substantially outperforming traditional sodium lignosulfonate-based admixtures limited to 5–10% [3]. This 2× to 5× improvement in water-reducing efficiency enables formulations to achieve target workability at significantly lower water contents, reducing cement demand and associated CO₂ emissions. The well-defined molecular structure of NNO also offers more consistent batch performance compared to lignosulfonates, which vary with wood source and pulping process conditions.

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